molecular formula C19H37N3O3S B2911983 N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide CAS No. 1022717-41-4

N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2911983
CAS No.: 1022717-41-4
M. Wt: 387.58
InChI Key: GGDUWXDCTQOKOB-UHFFFAOYSA-N
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Description

N-(3-(3,5-Dimethylpiperidin-1-yl)propyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core linked to a 3,5-dimethylpiperidine group via a propyl chain. The compound is distinguished by a propylsulfonyl substituent on the piperidine nitrogen, which contributes to its unique electronic and steric properties. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzyme inhibition or viral entry pathways.

Properties

IUPAC Name

N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O3S/c1-4-11-26(24,25)22-10-5-7-18(15-22)19(23)20-8-6-9-21-13-16(2)12-17(3)14-21/h16-18H,4-15H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDUWXDCTQOKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)piperidine-4-carboxamide derivatives , which are frequently modified at the piperidine nitrogen to optimize pharmacological properties. Below is a detailed comparison with structurally related analogs from the evidence:

Key Observations:

Substituent Effects on Synthesis Yield :

  • Electron-withdrawing groups (e.g., dichlorophenyl in 7hh ) generally result in moderate yields (60%), while bulkier substituents (e.g., naphthyl in ) or highly halogenated groups (e.g., difluorophenyl in 7jj ) reduce yields to 33–51% due to steric hindrance or reactivity challenges .
  • The propylsulfonyl group in the target compound may exhibit similar synthetic challenges, though specific data are unavailable.

Impact of Substituents on Purity :

  • All analogs in the evidence achieved >98% HPLC purity after purification, suggesting robust synthetic protocols (e.g., flash chromatography, HPLC) . The target compound would likely require similar purification steps.

Structural Diversity and Pharmacological Relevance: Aryloxazole-containing analogs (e.g., 7hh, 7bb) demonstrate HCV entry inhibition, attributed to their planar aromatic systems enabling π-π interactions with viral envelope proteins . The propylsulfonyl group in the target compound introduces a sulfone moiety, which may enhance metabolic stability or alter binding kinetics compared to aryloxazole derivatives. Sulfonyl groups are known to improve solubility and reduce off-target interactions .

Piperidine and Linker Modifications: The 3,5-dimethylpiperidine group in the target compound is a common feature in HCV inhibitors, likely contributing to basicity and membrane permeability . Analogs with alternative linkers (e.g., diethylamino-butyl in ) show reduced potency, underscoring the importance of the propyl-dimethylpiperidine spacer for optimal activity .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s scaffold allows for modular substitution, enabling rapid exploration of structure-activity relationships (SAR). For example, replacing the aryloxazole group with sulfonyl (as in the target) or benzothiolo[3,2-d]pyrimidinyl () groups could shift biological targets from viral entry to enzyme inhibition .
  • Unmet Needs : While aryloxazole derivatives prioritize HCV inhibition, the sulfonyl-modified target compound may offer advantages in central nervous system (CNS) penetration or kinase inhibition , given sulfonyl groups' prevalence in such therapeutics .

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